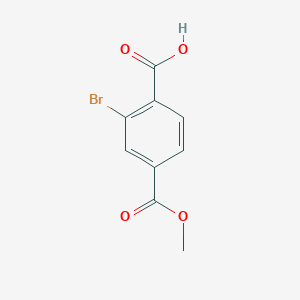

2-Bromo-4-(methoxycarbonyl)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid and Ester Chemistry

2-Bromo-4-(methoxycarbonyl)benzoic acid belongs to the class of aromatic carboxylic acids and their ester derivatives. Aromatic carboxylic acids are characterized by a carboxyl group (-COOH) directly attached to an aromatic ring, while their esters contain an ester group (-COOR) in the same position. These compounds are fundamental in organic chemistry, serving as precursors for a wide array of more complex structures and exhibiting diverse applications in pharmaceuticals, polymers, and materials science. The presence of both a free carboxylic acid and a methyl ester group on the same aromatic ring in this compound provides two distinct reactive sites, allowing for sequential and selective chemical transformations.

Significance of Bromo-Substituted Benzoic Acid Derivatives in Synthetic Design

The introduction of a bromine atom onto the benzoic acid framework, as seen in this compound, is a key strategic element in synthetic organic chemistry. The bromo-substituent serves as a versatile functional handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Heck, and Sonogashira cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. The position of the bromine atom relative to the other functional groups on the aromatic ring dictates the regioselectivity of these subsequent reactions, making bromo-substituted benzoic acid derivatives highly valuable and predictable building blocks in multistep syntheses.

Position of this compound as a Versatile Synthetic Intermediate

With its trifunctional nature—a carboxylic acid, a methyl ester, and a bromine atom—this compound is a highly versatile synthetic intermediate. The differential reactivity of the carboxylic acid and the methyl ester allows for selective manipulation. For instance, the carboxylic acid can be converted into an amide, an acid chloride, or other derivatives while the ester group remains intact, or vice versa. Furthermore, the bromo-substituent can participate in a wide range of coupling reactions to introduce new molecular fragments. This multi-functionality allows for the efficient and controlled construction of intricate molecular frameworks from a single, readily available starting material.

Overview of Current Research Trajectories Involving the Compound

While direct research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectory for structurally similar compounds provides strong indications of its potential applications. A closely related analog, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the industrial-scale synthesis of a promising class of therapeutic agents known as SGLT2 inhibitors, which are used in the treatment of diabetes. researchgate.netachemblock.com This suggests that this compound is likely being explored as a crucial building block in the discovery and development of new pharmaceutical compounds. Its structural motifs are of significant interest to medicinal chemists for the synthesis of novel bioactive molecules. Further research is likely to focus on expanding its utility in the synthesis of new drug candidates and functional materials.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 911799-84-3 |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.06 g/mol |

| Purity | Typically ≥95% |

| MDL Number | MFCD15527652 |

Table 1. Chemical and Physical Properties of this compound. chemicalbook.comsigmaaldrich.com

Synthesis and Reactivity

The versatility of this compound stems from the distinct reactivity of its three functional groups:

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride.

Methoxycarbonyl Group: The ester can be hydrolyzed to the corresponding dicarboxylic acid or can be reduced to an alcohol.

Bromo Substituent: This is the key to its utility as a building block, enabling participation in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Applications in Synthetic Chemistry

The utility of bromo-substituted benzoic acid derivatives is well-established in organic synthesis. For example, 2-Bromo-4-methylbenzoic acid, a similar compound, is used to synthesize a variety of more complex molecules, including dibenzo-α-pyrones and benzocoumarins. By analogy, this compound is an excellent candidate for use as a precursor in the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and materials science. Its ability to undergo sequential and regioselective reactions makes it a valuable tool for the construction of novel compounds with potentially interesting biological or physical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIVSQBLUICPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911799-84-3 | |

| Record name | 2-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis for the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.orgub.edu For 2-Bromo-4-(methoxycarbonyl)benzoic acid, the analysis identifies several key bond disconnections that suggest potential synthetic pathways.

The primary disconnections for the target molecule are:

C-Br bond: This disconnection suggests introducing the bromine atom onto a precursor molecule, such as 4-(methoxycarbonyl)benzoic acid, via an electrophilic aromatic substitution reaction.

Ester C-O bond: This disconnection points to an esterification reaction of a dicarboxylic acid precursor, specifically 2-bromo-1,4-benzenedicarboxylic acid.

Carboxyl C-C bond: This suggests building the aromatic ring or attaching the carboxyl groups to a pre-functionalized benzene (B151609) ring.

Based on these disconnections, three logical retrosynthetic pathways emerge, each starting from a derivative of terephthalic acid or a related substituted toluene.

Retrosynthetic Pathways:

| Pathway | Disconnection Approach | Precursor Molecule | Key Transformation |

| Route A | C-Br Bond Formation | 4-(Methoxycarbonyl)benzoic acid | Regioselective Bromination |

| Route B | Ester C-O Bond Formation | 2-Bromo-1,4-benzenedicarboxylic acid | Regioselective Esterification |

| Route C | Selective Hydrolysis | Dimethyl 2-bromoterephthalate | Selective Mono-hydrolysis |

These pathways form the basis for the direct and multi-step synthetic strategies discussed in the following sections.

Direct Synthetic Routes

Direct synthetic routes typically involve the modification of a starting material that already contains the basic carbon skeleton of the target molecule.

This approach begins with 4-(methoxycarbonyl)benzoic acid (the monomethyl ester of terephthalic acid). The key challenge is to control the regioselectivity of the electrophilic bromination to introduce the bromine atom at the C-2 position. mdpi.comnih.gov

The carboxylic acid group (-COOH) is a meta-directing deactivator, while the methoxycarbonyl group (-COOCH₃) is also a meta-directing deactivator. However, the carboxylic acid group has a stronger deactivating effect. In this case, bromination is directed by both groups to the positions meta to them. The position ortho to the carboxylic acid group (C-2) and meta to the ester group is the desired location.

Typical brominating agents for such reactions include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or liquid bromine with a Lewis acid catalyst. mdpi.comgoogle.com The reaction conditions must be carefully controlled to prevent di-bromination and to favor the desired isomer.

Reaction Conditions for Regioselective Bromination:

| Brominating Agent | Catalyst / Solvent | Temperature (°C) | Key Considerations |

| N-Bromosuccinimide (NBS) | Sulfuric Acid | 25-30 | Offers good control and selectivity. google.com |

| Liquid Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | 0-25 | Classic electrophilic bromination conditions. |

| Tetrabutylammonium tribromide | Acetonitrile | 23-100 | A milder alternative that can offer high selectivity. rsc.org |

The electronic and steric effects of the existing substituents are crucial in directing the incoming electrophile, making this a viable, though potentially challenging, route. nih.govchemistryviews.orgmdpi.com

An alternative strategy involves the selective mono-esterification of 2-bromo-1,4-benzenedicarboxylic acid (2-bromoterephthalic acid). This pathway has the advantage of establishing the bromine's position early in the synthesis. The main challenge lies in selectively esterifying the carboxylic acid at the C-4 position while leaving the sterically hindered C-1 carboxyl group unchanged.

The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. libretexts.orgmasterorganicchemistry.com The difference in steric hindrance between the two carboxylic acid groups can be exploited to achieve regioselectivity. The C-4 carboxyl group is less sterically hindered than the C-1 carboxyl group, which is ortho to the bulky bromine atom, and should therefore esterify more readily under kinetically controlled conditions.

Factors Influencing Selective Esterification:

| Factor | Description |

| Steric Hindrance | The bromine atom at C-2 hinders the approach of methanol to the adjacent C-1 carboxyl group, favoring reaction at C-4. |

| Reaction Time | Shorter reaction times favor the formation of the monoester at the less hindered position. |

| Catalyst | Acid catalysts like H₂SO₄ activate the carbonyl group for nucleophilic attack by the alcohol. masterorganicchemistry.com N-bromosuccinimide has also been reported as an effective catalyst for esterifications. nih.gov |

This route starts with the readily available dimethyl 2-bromoterephthalate. The goal is to selectively hydrolyze one of the two ester groups to a carboxylic acid. As in the esterification route, steric hindrance plays a key role. The ester group at C-1 is ortho to the bromine atom, making it more sterically hindered and potentially more resistant to hydrolysis than the ester at C-4.

Selective hydrolysis can often be achieved by using a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) in a mixed solvent system (e.g., methanol/water) at controlled temperatures. The less hindered ester at C-4 is expected to hydrolyze faster. However, achieving high selectivity can be difficult, and mixtures of the starting material, the desired mono-acid, and the di-acid are common.

Multi-Step Synthetic Pathways

Multi-step pathways allow for the construction of the target molecule from simpler, more fundamentally substituted aromatic compounds like toluenes or benzaldehydes.

A versatile multi-step synthesis can start from 2-bromo-4-methyltoluene (also known as 2-bromo-p-xylene). This pathway requires the selective oxidation of the two methyl groups. One methyl group needs to be oxidized to a carboxylic acid, while the other is converted into a methyl ester.

A plausible sequence is as follows:

Initial Oxidation: The methyl group at the C-1 position can be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This yields 2-bromo-4-methylbenzoic acid. The other methyl group is less reactive due to the deactivating effect of the existing electron-withdrawing groups. A method for synthesizing a related compound, 2-bromo-4,5-dimethoxybenzoic acid, involves the oxidation of a methyl group on a brominated toluene derivative using potassium permanganate. google.com

Esterification: The resulting carboxylic acid is then protected via esterification with methanol and an acid catalyst, yielding methyl 2-bromo-4-methylbenzoate.

Second Oxidation: The remaining methyl group at C-4 is then oxidized to a carboxylic acid. This can be a challenging step, as the conditions must be carefully chosen to avoid hydrolysis of the ester. A common method for oxidizing a methyl group to a carboxylic acid is side-chain bromination followed by hydrolysis. orgsyn.org

Final Esterification: The newly formed carboxylic acid at C-4 is esterified to yield the final product.

Alternatively, starting from 2-bromo-4-methylbenzaldehyde, the aldehyde group can be oxidized to a carboxylic acid, and the methyl group can be separately oxidized in a subsequent step. orgsyn.orgbiosynth.com

Summary of Multi-Step Synthesis from 2-Bromo-p-xylene:

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Selective Oxidation of C1-Methyl | KMnO₄, H₂O, Heat | 2-Bromo-4-methylbenzoic acid |

| 2 | Esterification of C1-Carboxyl | CH₃OH, H₂SO₄ | Methyl 2-bromo-4-methylbenzoate |

| 3 | Oxidation of C4-Methyl | NBS, Benzoyl Peroxide; then H₂O/CaCO₃ | This compound |

This pathway, while longer, offers a high degree of control over the placement of each functional group.

Sequential Functionalization of Aromatic Rings

The construction of polysubstituted aromatic rings like this compound relies heavily on the strategic sequence of functional group introduction. The order of reactions is critical because the directing effects of existing substituents influence the position of incoming groups. A common strategy begins with a readily available starting material, such as dimethyl terephthalate. thieme-connect.com

A representative synthetic pathway involves a multi-step sequence:

Nitration: Introduction of a nitro group.

Hydrolysis: Selective conversion of one ester group to a carboxylic acid.

Hydrogenation: Reduction of the nitro group to an amine.

Esterification: Conversion of the carboxylic acid back to an ester.

Bromination: Introduction of the bromine atom, directed by the existing substituents.

Diazotization-Sandmeyer Reaction: Conversion of the amino group to a different functional group, such as a chloro group, if required for a related analogue like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com

In another approach, the synthesis can commence with a molecule like 3-amino-4-methylbenzoic acid methyl ester, which then undergoes bromination, followed by a diazotization–Sandmeyer reaction and subsequent oxidation of the methyl group to a carboxylic acid. thieme-connect.com This highlights how different starting materials necessitate distinct sequences of functionalization to arrive at the desired substitution pattern. The stability of intermediates in various acidic or basic media is a key consideration, as undesired hydrolysis of the methyl ester can occur, leading to by-products such as the corresponding di-acid. thieme-connect.com

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and environmental profile of synthetic processes. Both transition metal and acid/base catalysis play pivotal roles in the synthesis of this compound and its precursors.

Traditional bromination often relies on electrophilic aromatic substitution, but modern methods increasingly employ transition metal catalysis for greater control and regioselectivity. Ruthenium-catalyzed C-H activation has emerged as a state-of-the-art technique for the meta-selective bromination of certain aromatic compounds. nih.gov While direct application to this compound precursors is a subject of ongoing research, the principle offers a significant advancement over classical methods. In these systems, a ruthenium catalyst, such as [{Ru(p-cymene)Cl2}2], can direct bromination to a specific C-H bond that might be difficult to functionalize otherwise. nih.gov This approach can provide orthogonal selectivity compared to other catalytic systems and allows for one-pot, telescoped processes, combining bromination with subsequent cross-coupling reactions. nih.gov

Palladium catalysis is also instrumental, not typically for the bromination step itself, but for subsequent modifications or in the synthesis of complex precursors. nih.govgoogle.com These catalytic systems underscore a shift towards more precise and efficient bond-forming strategies in modern organic synthesis.

Acid and base catalysis are fundamental to manipulating the carboxylic acid and ester functional groups present in the target molecule and its intermediates.

Acid-Catalyzed Esterification: The formation of the methyl ester is commonly achieved through Fischer esterification. This involves reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is an equilibrium process, and conditions are optimized to drive it towards the ester product.

Base-Catalyzed Hydrolysis (Saponification): The reverse reaction, the hydrolysis of the methyl ester to the carboxylic acid, is efficiently catalyzed by a base. Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in an aqueous solution to convert the ester into its corresponding carboxylate salt. thieme-connect.comgoogle.com Subsequent acidification then yields the final carboxylic acid. This step is crucial for both synthesizing the final product and for intermediate transformations where a carboxylic acid group is required. Careful control of conditions is necessary to prevent unwanted hydrolysis during other synthetic steps. thieme-connect.com

Process Development and Scale-Up Research

Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to safety, cost-effectiveness, reproducibility, and purity. mt.com Process development for compounds like this compound focuses on rigorous optimization and impurity control.

Systematic screening of reaction parameters is essential to maximize product yield and selectivity while minimizing costs and waste. Key variables include temperature, solvent, reaction time, and reagent stoichiometry.

For instance, in the synthesis of a closely related intermediate, the bromination step was optimized by varying the amount of the brominating agent, N-bromosuccinimide (NBS). Using 1.22 equivalents of NBS at a controlled temperature of 0–10°C was found to provide the best result. thieme-connect.com Similarly, the choice of solvent can dramatically affect product purity; solvents like acetonitrile, ethyl acetate, N,N-dimethylformamide (DMF), and dichloromethane (DCM) were evaluated, with one being clearly superior for achieving high purity. thieme-connect.com

The table below illustrates the optimization of a diazotization–Sandmeyer reaction, a key step in a synthetic route for a related bromo-chloro analogue, demonstrating the impact of reagent equivalents and temperature on the final yield. thieme-connect.com

| Entry | NaNO2 (equivalents) | Temperature (°C) | Yield (%) |

| 1 | 1.1 | -5 to 0 | 85 |

| 2 | 1.2 | -5 to 0 | 88 |

| 3 | 1.3 | -5 to 0 | 92 |

| 4 | 1.3 | 15 to 20 | 75 |

| 5 | 1.5 | -5 to 0 | 90 |

Data adapted from a study on a related bromo-chloro analogue, illustrating the optimization process. thieme-connect.com

Controlling the formation of impurities is critical for ensuring the quality of the final product, especially in pharmaceutical applications. A robust impurity management strategy involves identifying potential by-products and developing methods to minimize their formation and remove them effectively.

Common impurities in the synthesis of this compound and its analogues include:

Over-brominated species: The formation of dibromo impurities is a significant concern during the bromination step. Careful optimization of the brominating agent stoichiometry and reaction temperature can significantly reduce the level of these by-products. thieme-connect.com

Regioisomers: Inadequate control over the directing effects of substituents can lead to the formation of isomeric products.

Hydrolysis Products: Unintended hydrolysis of the methyl ester can generate the corresponding di-acid, particularly in acidic or high-temperature conditions. thieme-connect.com

Strategies for managing these impurities include:

Process Optimization: As discussed, fine-tuning reaction conditions is the first line of defense against impurity formation. thieme-connect.com

Purification Techniques: Post-reaction purification is essential. This can involve refluxing the crude product in a specific solvent where the impurity (e.g., succinimide) has high solubility, allowing the desired product to be isolated. thieme-connect.com Other methods include crystallization, washing with basic solutions like sodium bicarbonate (NaHCO3) to remove acidic impurities, and chromatography. thieme-connect.com

Intermediate Isolation as Salts: In some processes, an intermediate can be converted into a stable, easily purified salt. For example, forming a hydrochloride salt can facilitate isolation and improve stability, as the salt is often less soluble and less hygroscopic than the free base. thieme-connect.com

Economic and Efficiency Considerations in Production

The commercial viability of specialty chemicals such as this compound is intrinsically linked to the economic and efficiency parameters of their production methods. For industrial-scale synthesis, cost-effectiveness, process efficiency, scalability, and sustainability are paramount. The optimization of a synthetic route involves a multi-faceted analysis of raw material costs, reaction yields, energy consumption, waste generation, and the ease of purification and scale-up.

A primary driver of production cost is the selection of starting materials. For complex substituted benzoic acids, choosing inexpensive and readily available precursors is crucial for economic feasibility. For instance, in the synthesis of the structurally related compound 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a practical industrial process was developed utilizing cheap, easily available dimethyl terephthalate as the raw starting material. thieme-connect.com This approach was designed to achieve significant cost reduction, demonstrating a key principle in process chemistry: the strategic selection of precursors can fundamentally alter the economic landscape of production. thieme-connect.com Older methods for similar compounds were often hampered by the high cost of starting materials, which were not commercially available in bulk, rendering them unsuitable for large-scale manufacturing. thieme-connect.com

The table below illustrates the impact of different reagents and conditions on the yield and purity of 2-bromo-5-methoxybenzoic acid, based on findings from patent literature.

| Starting Material | Bromination Reagent | Solvent | Yield (%) | Purity (%) |

| m-methoxybenzoic acid | Bromine | Glacial Acetic Acid | 72 | Low (isomers) |

| m-methoxybenzoic acid | N-bromosuccinimide | Chloroform | 92.7 | 99.2 |

| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | 93.6 | 99.4 |

| m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane | 93.4 | 99.1 |

This table presents data for the synthesis of 2-bromo-5-methoxybenzoic acid, a compound structurally related to this compound, to illustrate principles of process optimization. google.com

Scalability is the successful transition of a synthetic process from a laboratory setting to industrial production volumes. This involves addressing challenges such as heat transfer, reaction kinetics, and materials handling on a much larger scale. A robust process must be demonstrated to be scalable with consistent yield and quality. In the development of a process for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, the synthesis was successfully scaled up to produce approximately 70 kg per batch with a total yield of 24%, proving the route to be a feasible and low-cost option for large-scale production. thieme-connect.com Further optimization of specific steps, such as bromination and oxidation, was shown to be robustly scalable, producing hundreds of kilograms of intermediates with high purity. thieme-connect.com

The table below summarizes key data points from the scale-up of a synthetic route for a related compound, highlighting the consistency of the process at a larger scale.

| Process Step | Compound | Scale | Batches | Average Yield | Purity (HPLC) |

| Bromination | Methyl 2-amino-5-bromo-4-methylbenzoate | >450 kg | 6 | >80% | >99.0% |

| Oxidation | 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | ~160 kg | 11 | 41% | >98.0% |

This table showcases scale-up data for key intermediates in the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating the successful application of process optimization in achieving large-scale production. thieme-connect.com

Ultimately, the economic and efficient production of this compound requires a holistic approach. This includes the careful selection of cost-effective raw materials, rigorous optimization of reaction parameters to maximize yield and minimize byproduct formation, and the development of a robust, scalable process that ensures consistent product quality at an industrial volume.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aryl Bromide Moiety

The aryl bromide functional group in 2-Bromo-4-(methoxycarbonyl)benzoic acid is a key site for chemical modification, enabling the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds. The aryl bromide in this compound is an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a new carbon-carbon bond. yonedalabs.comnih.gov This reaction is particularly effective for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and material science. mdpi.com In the context of this compound, the aryl bromide can be coupled with various arylboronic acids or their esters. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. yonedalabs.com The presence of electron-withdrawing groups on the aryl bromide can facilitate the oxidative addition step.

While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of similar substituted bromobenzoic acids provides insight into the expected outcomes. For instance, the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been shown to proceed efficiently. rsc.org

Note: The following table presents representative data for Suzuki-Miyaura coupling reactions of structurally similar aryl bromides, as specific examples for this compound were not available in the searched literature. This data illustrates the typical conditions and outcomes for such transformations.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD, n-Bu₄NBr | Water-MeOH (3:1, v/v), room temperature, 2 h | Quantitative |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | Toluene, reflux, 1.5 h | 64 |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | Toluene, reflux, 4 h | High |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically proceeds with trans selectivity. The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org For this compound, this reaction would allow for the introduction of various alkenyl substituents at the 2-position.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. The reaction mechanism is thought to involve a palladium cycle and a copper cycle, where the copper acetylide is the key intermediate for transmetalation to the palladium center. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov The presence of electron-withdrawing groups on the aryl bromide can enhance its reactivity in Sonogashira couplings. researchgate.net

Note: The following table provides illustrative examples of Heck and Sonogashira coupling reactions with related aryl bromides, as specific data for this compound was not found in the reviewed sources. These examples are indicative of the expected reactivity.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Yield (%) |

| Heck | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂, Xantphos, KOAc | DCE, 80 °C, 16 h | 88 |

| Sonogashira | 3-Bromobenzoic acid derivative | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU | THF | Good to excellent |

| Sonogashira | 2,4,6-trimethylbromobenzene | Phenylacetylene | Pd/P-t-Bu₃, CuI | Not specified | High |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has broad applicability for the synthesis of arylamines, which are important intermediates in medicinal chemistry. wikipedia.orgacs.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. princeton.edu The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would provide access to a range of N-aryl anthranilic acid derivatives. The coupling of aryl bromides with ammonia or ammonium salts can also be achieved to furnish primary arylamines. acs.org

Note: As specific examples for the Buchwald-Hartwig amination of this compound were not identified, the following table presents data for analogous reactions involving aryl bromides and various amines to demonstrate the scope of this transformation.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Yield (%) |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂, XPhos, NaO-t-Bu | Toluene | Good |

| Aryl Bromide | Diphenylamine | [Pd(allyl)Cl]₂, XPhos, NaO-t-Bu | Toluene | Good |

| Aryl Chloride | Ammonium sulfate | Pd[P(o-tol)₃]₂, CyPF-t-Bu, NaO-t-Bu | 1,4-Dioxane, 100 °C, 12 h | High |

| Aryl Bromide | Alkyl/Aryl thiols | Not specified | Not specified | Moderate to high |

| Aryl Bromide | Primary/Secondary amides | Not specified | Not specified | 53-78 |

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate an aryl halide towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex. wikipedia.org In this compound, the methoxycarbonyl group is para to the bromine atom, and the carboxylic acid group is ortho, both of which are electron-withdrawing. This electronic arrangement should facilitate SNAr reactions with various nucleophiles, such as alkoxides, amines, and thiolates.

The reactivity of dibrominated benzo-bis-thiadiazole derivatives in SNAr reactions with morpholine demonstrates that such transformations are feasible on activated aromatic systems, yielding both mono- and bis-substituted products depending on the reaction conditions. researchgate.net

The carbon-bromine bond in aryl bromides can be cleaved through reductive processes, replacing the bromine atom with a hydrogen atom. A common and efficient method for this transformation is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.orgsci-hub.se This reaction is often carried out using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formate salts. sci-hub.se

Aryl bromides are generally reduced more readily than aryl chlorides under these conditions, allowing for selective dehalogenation. organic-chemistry.orgresearchgate.net Furthermore, the bromo group can be selectively reduced in the presence of other reducible functional groups like nitro, cyano, keto, and carboxylic acid groups by carefully controlling the reaction conditions. organic-chemistry.orgresearchgate.net For this compound, reductive dehalogenation would yield 4-(methoxycarbonyl)benzoic acid. This transformation can be useful when the bromo substituent is employed as a blocking group to direct other substitutions on the aromatic ring. researchwithrutgers.comorganic-chemistry.org

Note: The table below summarizes conditions for the reductive dehalogenation of various substituted aryl bromides, illustrating the expected conditions for the reduction of this compound.

| Substrate | Catalyst/Reagents | Conditions | Yield (%) |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H₂ | Methanol, room temperature | 92 |

| General Aryl Bromides | 10% Pd/C (0.6 mol%), H₂ | Methanol, room temperature, 1 h | High |

| Halogen-heteroaromatic aldehydes | PdCl₂, H₂, Sodium acetate | Not specified | High |

Palladium-Catalyzed Cross-Coupling Reactions

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and reduced alcohol and aldehyde products.

Derivatization to Carboxylic Acid Esters (beyond methyl ester)

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is an acid-catalyzed equilibrium reaction with an alcohol. masterorganicchemistry.com To favor the formation of the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com This reaction proceeds through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com

Microwave-assisted organic synthesis has been shown to be an effective method for Fischer esterification, often reducing reaction times and increasing yields compared to conventional heating methods. researchgate.net For instance, the esterification of substituted benzoic acids has been successfully carried out using catalytic amounts of sulfuric acid under sealed-vessel microwave conditions. researchgate.net

Table 1: Examples of Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | >90% researchgate.net |

Conversion to Amides and Peptide Mimics

Amide bond formation is a critical transformation in organic and medicinal chemistry. nih.gov Direct amidation of carboxylic acids with amines can be achieved using various coupling reagents. One effective method involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the direct condensation of a carboxylic acid and an amine. nih.gov A general procedure for amide synthesis involves reacting the carboxylic acid with reagents like triphenylphosphine and N-chlorophthalimide to activate the carboxyl group, followed by the addition of the desired amine. acs.org

The synthesis of peptide mimics, which are molecules that imitate the structure and function of peptides, often involves the incorporation of non-natural amino acids or modified backbones. nih.gov The carboxylic acid functionality of this compound can be coupled with amino acids or peptide fragments to create such mimics, although specific examples involving this exact compound are not prevalent in the reviewed literature. The general strategies for amide bond formation are applicable for this purpose. nih.govresearchgate.net

Table 2: General Conditions for Amide Synthesis from Carboxylic Acids

| Reagents | Solvent | Temperature | Time | Purification |

|---|---|---|---|---|

| B(OCH₂CF₃)₃, Amine | MeCN | 80°C | 15 h | Solid phase workup nih.gov |

Reduction to Primary Alcohol and Aldehyde Derivatives

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While sodium borohydride (NaBH₄) alone is generally ineffective for this purpose, its reactivity can be enhanced by the addition of co-reagents. sci-hub.se A combination of NaBH₄ with bromine (Br₂) or iodine has been shown to effectively reduce benzoic acids to their corresponding benzyl alcohols in good yields. sci-hub.seresearchgate.net Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also commonly used for the reduction of carboxylic acids to primary alcohols. rsc.org

Selective reduction of a carboxylic acid to an aldehyde is more challenging due to the high reactivity of the aldehyde intermediate. However, certain reagents and conditions can achieve this transformation. While specific methods for the selective reduction of this compound to the corresponding aldehyde are not detailed in the available literature, general methods for the selective reduction of aldehydes in the presence of other functional groups like esters are known. iwu.edunih.gov For instance, NaBH₄ is known to selectively reduce aldehydes and ketones over esters. iwu.edu Enzymatic reductions also offer a highly chemoselective method for converting aldehydes to alcohols without affecting other functional groups. nih.gov

Table 3: Reagents for the Reduction of Benzoic Acids

| Reagent | Product | Typical Conditions |

|---|---|---|

| LiAlH₄ | Primary Alcohol | THF, 0°C to room temperature rsc.org |

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl (ester) group also offers pathways for chemical modification, primarily through hydrolysis and transesterification.

Hydrolysis to the Dicarboxylic Acid

The methoxycarbonyl group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation converts this compound into 2-bromoterephthalic acid. chemicalbook.comguidechem.com This dicarboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemicalbook.com The synthesis of 2-bromoterephthalic acid can also be achieved through the oxidation of 2-bromo-1,4-dimethylbenzene. chemicalbook.com

Table 4: Synthesis of 2-Bromoterephthalic acid

| Starting Material | Reagents | Yield (%) | Purity (%) |

|---|

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com This reaction can be catalyzed by acids, bases, or enzymes. organic-chemistry.orgmdpi.com For this compound, the methyl group of the methoxycarbonyl function can be exchanged with other alkyl or aryl groups by reacting it with a different alcohol in the presence of a suitable catalyst. organic-chemistry.org

Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be effective catalysts for the transesterification of fatty acid methyl esters with higher alcohols. itb.ac.id This methodology could potentially be applied to transesterify the methyl ester of this compound. The reaction generally involves heating the ester with an excess of the desired alcohol and the catalyst. itb.ac.id

Selective Reduction of the Ester

The selective reduction of the methyl ester in the presence of the carboxylic acid in this compound presents a common challenge in organic synthesis. The choice of reducing agent is critical to achieving this transformation chemoselectively. Generally, carboxylic acids are less reactive towards nucleophilic reducing agents than esters. However, strong, non-selective reagents like lithium aluminum hydride (LiAlH4) will typically reduce both functional groups. harvard.edu

For the selective reduction of the ester moiety to the corresponding alcohol, (2-bromo-4-(hydroxymethyl)benzoic acid), milder and more selective reducing agents are required. Lithium borohydride (LiBH4) is a reagent known for its ability to selectively reduce esters in the presence of carboxylic acids. harvard.edu The reaction would likely proceed by the nucleophilic attack of the hydride from LiBH4 on the electrophilic carbonyl carbon of the ester.

Another approach involves a two-step procedure where the carboxylic acid is first protected, followed by the reduction of the ester, and subsequent deprotection. However, the use of a chemoselective reducing agent is a more elegant and efficient strategy. A study by Aamer Saeed on the reduction of aromatic methyl esters highlights the use of a sodium borohydride-THF-methanol system for the efficient and selective reduction of esters in the presence of other functional groups, including acids. This method could potentially be applied to this compound.

Conversely, achieving the selective reduction of the carboxylic acid in the presence of the ester requires a different set of reagents. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are known to selectively reduce carboxylic acids over esters. harvard.edu

Table 1: Reagents for Selective Reduction of this compound

| Reagent | Target Functional Group | Product | Selectivity |

| Lithium Borohydride (LiBH4) | Methyl Ester | 2-Bromo-4-(hydroxymethyl)benzoic acid | High |

| Sodium Borohydride/THF/MeOH | Methyl Ester | 2-Bromo-4-(hydroxymethyl)benzoic acid | Potentially High |

| Borane-THF (BH3·THF) | Carboxylic Acid | Methyl 2-bromo-4-(hydroxymethyl)benzoate | High |

| Lithium Aluminum Hydride (LiAlH4) | Both | (3-Bromo-4-(hydroxymethyl)phenyl)methanol | Low |

Investigations into Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of reactions involving this compound are largely governed by the electronic and steric effects of the substituents on the aromatic ring. The bromine atom is an ortho, para-directing deactivator, while the carboxylic acid and methoxycarbonyl groups are meta-directing deactivators.

In electrophilic aromatic substitution reactions, the directing effects of the substituents would determine the position of the incoming electrophile. The bromine atom at position 2 would direct incoming electrophiles to positions 3 and 5. The carboxylic acid at position 1 and the methoxycarbonyl group at position 4 are meta-directing, which would also favor substitution at position 5. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 5-position.

Nucleophilic aromatic substitution is less common for this type of compound unless there is strong activation from electron-withdrawing groups. The bromine atom could potentially be displaced by a strong nucleophile, though this would likely require harsh reaction conditions.

Chemoselectivity is a key consideration in reactions involving the carboxylic acid and ester functional groups. As discussed in the previous section, the choice of reagents can allow for the selective transformation of one group over the other. For instance, esterification of the carboxylic acid would likely require activation with a reagent like thionyl chloride or a carbodiimide before reaction with an alcohol, as the ester group would be unreactive under these conditions. Conversely, transesterification of the methyl ester would typically require acid or base catalysis and an excess of another alcohol.

Exploration of Novel Reaction Pathways and Reagents

The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of more complex molecules. Its structural motifs are present in various biologically active compounds and functional materials.

A significant area of exploration is its use as a building block in the synthesis of pharmaceutical intermediates. For instance, the structurally related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the synthesis of a new generation of SGLT2 inhibitors, which are used in the treatment of type 2 diabetes. researchgate.net This suggests that this compound could serve as a precursor for the development of novel therapeutic agents with similar or different biological targets.

Furthermore, the presence of a bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents at the 2-position, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science applications.

The carboxylic acid and ester functionalities also open up possibilities for the synthesis of polymers and dendrimers. The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. Additionally, the ester can be hydrolyzed to the corresponding diacid, 2-bromoterephthalic acid, a versatile building block in its own right.

Another novel application could be in the development of photoresponsive materials. A related compound, 4-(Methoxycarbonyl)benzoic acid, has been used in the synthesis of photoresponsive channels. The incorporation of the bromo substituent in this compound could be explored to fine-tune the electronic and photophysical properties of such materials.

Derivatization and Structural Diversity in Research

Synthesis of Complex Polyfunctionalized Aromatic Intermediates

A primary application of 2-Bromo-4-(methoxycarbonyl)benzoic acid lies in its use as a starting material for the synthesis of complex polyfunctionalized aromatic intermediates. These intermediates are crucial building blocks for the construction of larger, more intricate molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

The bromine atom at the 2-position is readily exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, at this position.

For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to substituted biphenyl (B1667301) compounds. nih.gov These biphenyl scaffolds are prevalent in many biologically active molecules. The reaction conditions for such transformations are typically mild and tolerate a wide range of functional groups. nih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of N-aryl anthranilic acid derivatives. These compounds are important precursors for the synthesis of acridone (B373769) alkaloids and other biologically active heterocyclic systems. scielo.brijpsonline.comresearchgate.net The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. scielo.br

The Sonogashira coupling, on the other hand, enables the introduction of an alkynyl group at the 2-position, leading to the formation of 2-alkynyl-4-(methoxycarbonyl)benzoic acid derivatives. nih.gov These compounds can serve as precursors for the synthesis of various heterocyclic systems or can be further elaborated to create complex molecular architectures. nih.gov

The following table provides a summary of representative palladium-catalyzed cross-coupling reactions utilizing this compound:

| Reaction Type | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | Substituted biphenyls | Pd(OAc)₂, PPh₃, K₂CO₃ |

| Buchwald-Hartwig | Amine | N-aryl anthranilic acids | Pd₂(dba)₃, BINAP, NaOtBu |

| Sonogashira | Terminal alkyne | 2-Alkynylbenzoic acids | PdCl₂(PPh₃)₂, CuI, Et₃N |

This table presents typical catalyst systems; specific conditions may vary depending on the substrates.

Preparation of Sterically Hindered and Electronically Modified Analogues

The core structure of this compound can be systematically modified to generate analogues with tailored steric and electronic properties. The introduction of bulky substituents at the 2-position, via reactions such as the Suzuki-Miyaura coupling, can create sterically hindered environments around the carboxylic acid and ester functionalities. This steric hindrance can influence the reactivity of these groups and can also have a profound impact on the biological activity of the resulting molecules by dictating their binding orientation in a receptor pocket.

For example, coupling with ortho-substituted arylboronic acids can lead to the formation of atropisomeric biphenyls, where rotation around the newly formed carbon-carbon single bond is restricted. beilstein-journals.org These chiral molecules can exhibit unique biological activities.

Furthermore, the electronic properties of the aromatic ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups through various chemical transformations. For example, the bromine atom can be replaced with a variety of functional groups that can modulate the acidity of the carboxylic acid and the reactivity of the ester.

Construction of Heterocyclic Systems Utilizing the Compound

The functional groups of this compound make it an excellent starting material for the construction of a variety of heterocyclic systems. The ortho-relationship between the bromine atom and the carboxylic acid is particularly useful for the synthesis of fused heterocyclic compounds.

One important class of heterocycles that can be synthesized from derivatives of this compound are quinazolinones. For example, after conversion of the bromo group to an amino group, the resulting anthranilic acid derivative can be cyclized with various reagents to form the quinazolinone ring system. nih.gov Quinazolinones are a class of compounds with a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

Similarly, the compound can be used as a precursor for the synthesis of benzothiazines. The synthesis of 4H-1,4-benzothiazines and their derivatives has been an area of significant interest due to their diverse pharmacological properties.

Application as a Scaffold in Scaffold Hopping and Library Synthesis

In modern drug discovery, the concept of "scaffold hopping" involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. The rigid and polyfunctional nature of this compound makes it an attractive scaffold for such endeavors. Its ability to be derivatized at three distinct positions allows for the creation of a three-dimensional pharmacophore that can mimic the spatial arrangement of functional groups in a known ligand.

Furthermore, this compound is well-suited for the synthesis of compound libraries for high-throughput screening. ijpsr.comimperial.ac.uk By employing combinatorial chemistry techniques, a large number of diverse analogues can be rapidly synthesized by systematically varying the substituents at the 2-, 1-, and 4-positions. ijpsr.com Solid-phase synthesis methodologies can be particularly advantageous in this context, allowing for the efficient preparation and purification of large numbers of compounds. nih.govrsc.orgcrsubscription.com The carboxylic acid functionality can be used to attach the scaffold to a solid support, and subsequent chemical transformations can be carried out in a parallel or split-and-pool fashion to generate the library. nih.govrsc.orgcrsubscription.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Bromo-4-(methoxycarbonyl)benzoic acid. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Isomer Differentiation The substitution pattern on the benzene (B151609) ring of this compound gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra, which allows for its clear differentiation from other possible isomers. For instance, the relative positions of the bromo, carboxylic acid, and methoxycarbonyl groups dictate the chemical shifts (δ) and spin-spin coupling patterns of the aromatic protons.

In a predicted ¹H NMR spectrum, one would expect to see three distinct signals for the aromatic protons, each integrating to one proton. The proton positioned between the two electron-withdrawing groups (carboxylic acid and methoxycarbonyl) would likely appear at the most downfield chemical shift. The coupling constants (J-values) between adjacent protons would further confirm their relative positions. Similarly, the ¹³C NMR spectrum would display unique chemical shifts for each of the nine carbon atoms in the molecule, with the carbonyl carbons of the acid and ester groups appearing at characteristic downfield positions. NMR is a powerful tool for distinguishing between structural isomers. magritek.com

Reaction Monitoring NMR spectroscopy is also a powerful, non-invasive technique for monitoring the progress of chemical reactions in real time. nih.govmagritek.com In the synthesis of this compound, one could monitor the reaction by acquiring ¹H NMR spectra at regular intervals. nih.gov This allows for the observation of the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of signals corresponding to the product. magritek.comrsc.org This method provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. beilstein-journals.orgresearchgate.net

Below is a table of predicted ¹H NMR chemical shifts for this compound based on established principles of substituent effects.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11-13 | Singlet (broad) | - |

| Ar-H | ~8.0-8.3 | Doublet | ~2 |

| Ar-H | ~7.8-8.1 | Doublet of Doublets | ~8, ~2 |

| Ar-H | ~7.6-7.9 | Doublet | ~8 |

| OCH₃ | ~3.9-4.1 | Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique provides unequivocal confirmation of the connectivity and stereochemistry of this compound, along with insights into its packing and intermolecular interactions in the crystal lattice.

Solid-State Structural Confirmation A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For a closely related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, crystallographic analysis confirmed the planarity of the benzene ring and the methoxycarbonyl group, while the carboxylic acid group was found to be twisted out of the plane of the benzene ring. nih.gov A similar conformation would be expected for the bromo-analogue.

The following table presents typical crystal data parameters that would be obtained from such an analysis, modeled after a similar structure. nih.gov

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | ~7.5 |

| b (Å) | ~7.6 |

| c (Å) | ~8.5 |

| α (°) | ~99 |

| β (°) | ~108 |

| γ (°) | ~99 |

| Volume (ų) | ~443 |

| Z (molecules/unit cell) | 2 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Reaction Product Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and for analyzing the products of its synthesis.

Structural Confirmation High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to within a few parts per million). rsc.org This allows for the unambiguous determination of the molecular formula (C₉H₇BrO₄). A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by 2 Da for every bromine-containing ion, providing a clear signature for the presence of a single bromine atom in the molecule.

Reaction Product Analysis Mass spectrometry is an essential tool for analyzing the outcome of a chemical reaction. chemrxiv.org It can quickly identify the desired product, unreacted starting materials, and any impurities or byproducts. Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the product ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways would include the loss of small, stable molecules or radicals, such as:

Loss of a methoxy (B1213986) group (-OCH₃)

Loss of carbon dioxide (-CO₂) from the carboxylic acid

Loss of the bromine atom (-Br)

Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the synthesized compound.

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M-H]⁻ | C₉H₆BrO₄⁻ | 256.9458 | 258.9437 |

| [M-OCH₃]⁺ | C₈H₄BrO₃⁺ | 226.9344 | 228.9323 |

| [M-COOH]⁺ | C₈H₆BrO₂⁺ | 212.9551 | 214.9531 |

Note: The table shows representative ions and their calculated exact masses for the two bromine isotopes.

Vibrational Spectroscopy for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These techniques are complementary and are routinely used in research to confirm the presence of key structural motifs. nih.govresearchgate.net

For this compound, FTIR and Raman spectra would exhibit distinct bands corresponding to the vibrations of its functional groups. ijtsrd.com The analysis of these spectra allows for a rapid and non-destructive confirmation of the molecule's chemical identity.

Key expected vibrational frequencies are summarized in the table below, based on data from similar substituted benzoic acids. sapub.orgmdpi.comnih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 3200-2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong | Medium |

| Methoxycarbonyl (Ester) | C=O stretch | 1730-1715 | Strong | Medium |

| Aromatic Ring | C=C stretch | 1610-1580, 1500-1450 | Medium-Strong | Strong |

| Carboxylic Acid / Ester | C-O stretch | 1320-1210 | Strong | Medium-Weak |

| Aromatic Ring | C-H bend (out-of-plane) | 900-690 | Strong | Weak |

| Alkyl Halide | C-Br stretch | 680-515 | Medium-Strong | Strong |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching vibrations for the acid and the ester would be clearly visible and are critical for confirming the presence of both functional groups. The low-frequency C-Br stretch provides direct evidence of the bromine substituent. By comparing the experimental spectrum to databases or to spectra of known related compounds, a high degree of confidence in the structural assignment can be achieved.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. Such calculations typically provide insights into orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential, which are key indicators of a molecule's stability and reactive sites.

A targeted search for studies applying these methods to 2-Bromo-4-(methoxycarbonyl)benzoic acid did not yield any specific papers or datasets containing calculated electronic properties or reactivity descriptors for this molecule. While there are numerous studies on similar benzoic acid derivatives that utilize DFT to predict their electronic behavior, the strict focus on this compound precludes the inclusion of this analogous data. researchgate.net

Mechanistic Studies via Transition State Theory and Reaction Pathway Analysis

Transition State Theory is a fundamental concept in the study of chemical reaction rates, and its application through computational methods allows for the detailed analysis of reaction pathways and the characterization of transition state structures. These studies are crucial for understanding reaction mechanisms at a molecular level.

No specific mechanistic studies or reaction pathway analyses involving this compound could be located in the searched scientific literature. Such investigations would be valuable for predicting its behavior in various chemical transformations.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and its influence on their physical and biological properties. Computational methods are widely used to identify stable conformers and to study molecular recognition phenomena, such as ligand-receptor interactions. A study on 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, revealed that the benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane. nih.gov However, a dedicated conformational analysis or molecular recognition study for this compound is not available.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predicted spectra are invaluable for the structural elucidation and characterization of novel compounds. While experimental spectroscopic data for numerous benzoic acid derivatives are available, and computational predictions for similar molecules have been reported, specific calculated IR, Raman, or detailed NMR spectra for this compound were not found. ijtsrd.comias.ac.in

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, enabling the study of solvent effects, conformational changes over time, and interactions with other molecules, such as catalysts or biological macromolecules. These simulations are computationally intensive but provide a deeper understanding of molecular interactions in a condensed phase. The search for MD simulation studies focused on this compound did not yield any relevant results.

Applications in Chemical Research and Development

Building Block for Pharmaceutical Intermediate Synthesis

The structural framework of bromo-benzoic acid derivatives is of significant interest in medicinal chemistry. While direct applications of 2-Bromo-4-(methoxycarbonyl)benzoic acid are not extensively documented in publicly available literature, the utility of closely related analogs highlights the potential of this compound class. For instance, the structurally similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the synthesis of a promising class of therapeutic agents known as SGLT2 inhibitors. researchgate.netthieme-connect.com These inhibitors are under investigation for the treatment of diabetes. researchgate.netthieme-connect.com

The synthesis of these complex pharmaceutical agents often involves a multi-step process where each component of the building block is crucial for the final biological activity. The bromo- and methoxycarbonyl-substituted benzoic acid core provides a versatile scaffold that can be modified through various chemical reactions to construct the desired molecular complexity. The presence of the bromine atom allows for cross-coupling reactions, a powerful tool in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The carboxylic acid and ester groups offer sites for amidation and other transformations to link different molecular fragments.

The development of a practical, industrial-scale synthesis for these intermediates is a key focus of pharmaceutical research. researchgate.netthieme-connect.com Research has demonstrated scalable processes starting from readily available materials to produce these key intermediates in high yield and purity. researchgate.netthieme-connect.com This underscores the industrial relevance of this class of compounds as vital components in the pharmaceutical supply chain.

Precursor in Agrochemical and Specialty Chemical Development

In the agrochemical sector, the development of new and effective pesticides and herbicides is an ongoing priority. Substituted benzoic acid derivatives have been shown to be important precursors in the synthesis of agrochemically active compounds. For example, related compounds such as 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester are utilized as precursors for synthesizing compounds with pesticidal or herbicidal properties. lookchem.com The incorporation of such structures can enhance the efficacy of the final agrochemical product. lookchem.com

Another related compound, 3-bromo-4-methoxybenzoic acid, has been shown to have inhibitory effects against various plant pathogens, including those responsible for apple and grape rot, and also exhibits activity against a range of weeds. google.com This suggests that the bromo-methoxybenzoic acid scaffold can be a key component in the design of new crop protection agents.

Monomer or Intermediate in Advanced Materials Science Research

Benzoic acid and its derivatives are valuable in materials science, particularly in the synthesis of polymers and other advanced materials. These compounds can be incorporated into polymer backbones or used as functional additives to impart specific properties to materials. Benzoic acid derivatives are known for their use in creating co-crystalline phases with polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com

The specific utility of this compound as a monomer or intermediate in this field is an area of potential exploration. The presence of both a carboxylic acid and an ester group offers possibilities for polymerization reactions, such as the formation of polyesters or polyamides. The bromine atom could be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This could lead to the development of materials with tailored thermal, mechanical, or optical properties.

Utility in the Synthesis of Organic Light-Emitting Diode (OLED) Components

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the synthesis of novel organic molecules with specific photophysical properties. While there is no direct evidence of this compound being used in OLEDs, the synthesis of OLED materials often involves building blocks that can be coupled to create larger, conjugated systems.

The development of new electron-transport materials (ETMs) is crucial for improving the performance of OLEDs. nih.gov The synthesis of these materials often involves the use of functionalized aromatic building blocks. The structure of this compound, with its reactive handles, makes it a potential candidate for the synthesis of larger, more complex molecules that could serve as components in OLED devices. For example, the bromo- group could be used in cross-coupling reactions to link it to other aromatic systems, a common strategy in the synthesis of OLED emitters and charge-transport materials.

Application in Chemical Probe and Ligand Synthesis

Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets. The synthesis of these tools often requires versatile building blocks that can be readily modified. Substituted benzoic acids are frequently used as scaffolds in the design of such molecules.

For example, the discovery of antagonists for the EP4 receptor, a target for pain and inflammation, involved the synthesis of a series of benzoic acid derivatives. nih.gov This highlights the importance of the benzoic acid core in generating libraries of compounds for screening against biological targets.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Eco-Friendly Synthetic Procedures

The principles of green chemistry are becoming central to the synthesis of pharmaceutical intermediates. worldpharmatoday.comacs.orgsemanticscholar.orgnih.gov Future efforts will focus on designing synthetic pathways for 2-Bromo-4-(methoxycarbonyl)benzoic acid that minimize waste, eliminate hazardous reagents, and reduce energy consumption. nih.gov

Key areas of development include:

Safer Brominating Agents: Research is moving away from using elemental bromine, which is hazardous, towards safer and more selective alternatives. cambridgescholars.com Eco-friendly brominating reagents, such as those prepared from bromide/bromate mixtures that generate reactive species in situ, offer a way to avoid handling liquid bromine while achieving high atom efficiency. rsc.org Other systems like N-Bromosuccinimide (NBS) in combination with potassium bromide (KBr) are effective for activated aromatic compounds and can offer better regioselectivity. researchgate.net

Mechanochemistry: Solvent-free synthesis using mechanochemical methods like ball milling is a promising green alternative. rsc.orgsspc.ie This technique uses mechanical energy to drive chemical reactions, eliminating the need for bulk solvents and often leading to higher efficiency and reduced environmental impact. rsc.orgsspc.ienih.gov The development of mechanochemical processes for the synthesis of active pharmaceutical ingredients (APIs) is an active area of research that could be applied to intermediates like this compound. nih.govacs.org

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable raw materials. Research into the valorization of lignin, a complex polymer found in wood, has identified pathways to produce benzoic acid derivatives. rsc.org Future methodologies could adapt these bio-based routes to produce functionalized intermediates, thereby reducing reliance on petroleum-based starting materials. rsc.org

| Aspect | Conventional Method (e.g., Liquid Br₂) | Emerging Green Methods |

|---|---|---|

| Reagent Safety | Hazardous, corrosive, requires special handling | Safer (e.g., NBS, KBr/KBrO₃), solid reagents, in situ generation |

| Solvent Use | Often requires halogenated or other hazardous solvents | Solvent-free (mechanochemistry), water, or green solvents |

| Waste Profile | Can generate significant hazardous waste | Reduced waste (high atom economy), recyclable catalysts |

| Energy Consumption | May require heating or cooling | Often proceeds at ambient temperature, energy-efficient (e.g., milling) |

Continuous Flow Chemistry Applications for Synthesis

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. pharmtech.comresearchgate.netacs.org For the synthesis of this compound and its derivatives, flow chemistry provides a platform to safely handle hazardous reagents and control highly exothermic reactions. pharmtech.comasymchem.com

Future applications in this area will likely involve:

Enhanced Safety: Flow reactors utilize small reaction volumes, which intrinsically minimizes the risks associated with hazardous reactions like nitration or those involving unstable intermediates. asymchem.comnih.gov This technology is ideal for managing the hazards of bromination or subsequent functionalization steps.

Process Intensification: The superior heat and mass transfer in continuous flow systems allows for reactions to be run at higher temperatures and pressures than in batch reactors, often leading to dramatically reduced reaction times. pharmtech.comnih.gov A patent for the synthesis of substituted benzoic acids highlights a continuous process that achieves 95-100% selectivity at temperatures up to 180°C. google.com

Integration into Automated Synthesis and High-Throughput Screening Platforms